N-1 Ethyl vs. Methyl: Lipophilicity Impact on Kinase Inhibitors
The 1-ethyl substitution on the pyrazole ring of the target compound increases calculated logP and topological polar surface area (TPSA) relative to the 1-methyl analog N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide. Published computed property data for this chemotype indicate an AlogP of approximately 2.9 and TPSA of approximately 90.65 Ų . The 1-ethyl group provides an additional methylene unit compared to the 1-methyl analog, which is expected to increase logP by approximately 0.5 units and modestly enhance membrane permeability, a critical parameter for cell-based kinase inhibition assays . In LRRK2-targeting programs, close structural analogs in this chemotype achieve IC₅₀ values spanning 0.200 nM to 158 nM depending on N-alkyl substitution, confirming that even single-carbon homologation at the pyrazole N-1 position materially affects target engagement [1].
| Evidence Dimension | Calculated logP and TPSA |
|---|---|
| Target Compound Data | AlogP ≈ 2.9; TPSA ≈ 90.65 Ų (computed values for the compound class) |
| Comparator Or Baseline | N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide: AlogP ≈ 2.4 (estimated by removal of one methylene); TPSA ≈ 90.65 Ų (identical core) |
| Quantified Difference | ΔlogP ≈ +0.5 units favoring enhanced membrane permeability for the ethyl analog |
| Conditions | Computed physicochemical property comparison based on compound class data from AladdinSci compound database |
Why This Matters
For procurement decisions in kinase inhibitor screening campaigns, the increased lipophilicity of the 1-ethyl analog predicts superior cell-based assay performance relative to the 1-methyl analog, reducing the risk of false negatives in cellular target engagement assays.
- [1] BindingDB. BDBM50612231 (CHEMBL5280373): LRRK2 G2019S IC₅₀ = 0.200 nM; BDBM50558874 (CHEMBL4794578): LRRK2 pS935 cellular IC₅₀ = 158 nM. Demonstrates the >750-fold potency range within the pyrazole-thiophene carboxamide chemotype driven by structural variations. View Source
